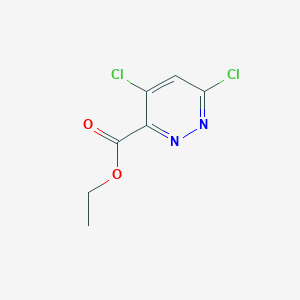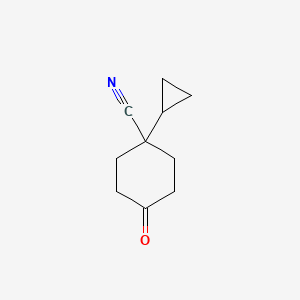
1-(3-Fluoro-4-methoxybenzoyl)piperazine
Overview
Description
“1-(3-Fluoro-4-methoxybenzoyl)piperazine” is a chemical compound with the CAS Number 1255784-34-9 . It has a molecular weight of 238.26 . This compound is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluoro-4-methoxybenzoyl)piperazine” is represented by the InChI code1S/C12H15FN2O2/c1-17-11-3-2-9 (8-10 (11)13)12 (16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“1-(3-Fluoro-4-methoxybenzoyl)piperazine” has a molecular weight of 238.26 . The compound is recommended to be stored at a temperature between 28 C .Scientific Research Applications
Drug Discovery and Development
1-(3-Fluoro-4-methoxybenzoyl)piperazine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is particularly interesting due to the presence of the piperazine ring, a common motif in medicinal chemistry. Piperazine derivatives are known for their diverse pharmacological activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The fluoro and methoxy substituents on the benzoyl group can potentially enhance the binding affinity and selectivity of the resulting drugs towards their biological targets.
C–H Functionalization
Recent advances in synthetic chemistry have highlighted the importance of C–H functionalization as a tool for constructing complex molecules. The piperazine ring of 1-(3-Fluoro-4-methoxybenzoyl)piperazine offers a platform for C–H functionalization, allowing for the introduction of various functional groups that can lead to the development of novel compounds with potential therapeutic applications .
Photoredox Catalysis
The field of photoredox catalysis has seen significant growth due to its mild and green approach to chemical synthesis1-(3-Fluoro-4-methoxybenzoyl)piperazine could serve as a substrate in photoredox reactions, facilitating the development of new synthetic pathways and potentially leading to more efficient and sustainable production methods for complex organic molecules .
Safety and Hazards
Mechanism of Action
- Piperazine derivatives, like 1-(3-Fluoro-4-methoxybenzoyl)piperazine, are known to act on neuromuscular junctions. They may block acetylcholine at the myoneural junction, leading to paralysis of parasites and allowing the host body to expel them .
- Unfortunately, specific biochemical pathways affected by 1-(3-Fluoro-4-methoxybenzoyl)piperazine remain unclear due to limited available data .
Target of Action
Biochemical Pathways
Action Environment
properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-17-11-3-2-9(8-10(11)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZIZDPXIQIKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxybenzoyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1464819.png)


![1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde](/img/structure/B1464823.png)





![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1464835.png)